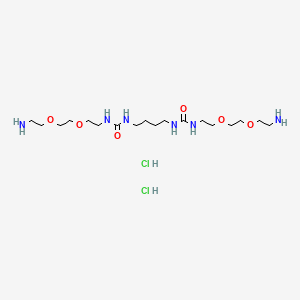![molecular formula C8H8N2O5 B1409079 (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid CAS No. 1643147-42-5](/img/structure/B1409079.png)
(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid
Übersicht
Beschreibung
(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid, also known as NPPB, is a chemical compound that has been extensively studied for its various applications in scientific research. NPPB is a potent inhibitor of chloride channels, which are essential for a wide range of physiological processes. In
Wirkmechanismus
(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid acts as a potent inhibitor of chloride channels by binding to the channel pore and blocking the passage of chloride ions. This results in a decrease in chloride ion influx, which can have a wide range of physiological effects depending on the specific chloride channel being inhibited.
Biochemical and Physiological Effects:
The inhibition of chloride channels by this compound has been shown to have several biochemical and physiological effects. In neuronal cells, this compound has been shown to inhibit the release of neurotransmitters by blocking the chloride channels involved in neurotransmitter release. In cardiac cells, this compound has been shown to decrease the amplitude of the action potential by inhibiting the chloride channels involved in repolarization. In addition, this compound has been shown to modulate the activity of several other ion channels, including potassium and calcium channels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid in lab experiments is its potency as a chloride channel inhibitor. This compound has been shown to be effective at inhibiting a wide range of chloride channels, making it a useful tool for studying the role of chloride channels in various physiological processes. However, one limitation of using this compound is its potential for off-target effects. This compound has been shown to modulate the activity of several other ion channels, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid. One area of interest is the development of more specific chloride channel inhibitors that do not have off-target effects. Another area of interest is the study of the role of chloride channels in disease states, such as cystic fibrosis and epilepsy. Finally, the development of new techniques for the delivery of this compound to specific cell types could have important implications for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid has been widely used in scientific research for its ability to inhibit chloride channels. Chloride channels are involved in various physiological processes, including cell volume regulation, neuronal signaling, and ion transport. The inhibition of chloride channels by this compound has been shown to have several applications in scientific research, including the study of cell volume regulation, the role of chloride channels in neuronal signaling, and the modulation of ion transport.
Eigenschaften
IUPAC Name |
(2R)-2-(3-nitropyridin-2-yl)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-5(8(11)12)15-7-6(10(13)14)3-2-4-9-7/h2-5H,1H3,(H,11,12)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBCFZVCSJQICR-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2]thiazepine 1,1-dioxide](/img/structure/B1408996.png)


![6-benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1409004.png)
![Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1409005.png)
![2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409006.png)
![6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409007.png)



![6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1409013.png)


![6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1409019.png)